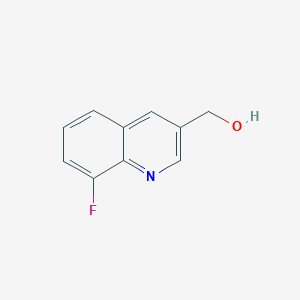

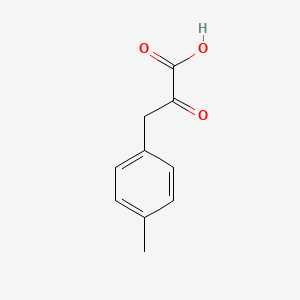

![molecular formula C12H9N3O2 B2687773 1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone CAS No. 65692-02-6](/img/structure/B2687773.png)

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone” is a compound that falls under the category of pyrimido[1,2-a]benzimidazoles . These compounds are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles has been a topic of considerable interest due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . The synthetic strategy includes the initial alkylation of 2-aminobenzimidazole, condensation of the obtained products with malonic ether .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone has been utilized in the synthesis of various heterocycles. Researchers Darweesh et al. (2016) demonstrated its use in creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives through reactions with aminopyrazoles and aminotriazole. These heterocycles have potential applications in various fields, including pharmaceuticals and materials science (Darweesh, Mekky, Salman, & Farag, 2016).

Antibacterial and Antifungal Properties

The compound has been incorporated into structures showing moderate effects against bacterial and fungal species. Abdel-Aziz et al. (2008) synthesized derivatives of this compound, which exhibited antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Biological Activities and Immunomodulation

Abdel-Aziz et al. (2011) researched various derivatives of this compound, revealing potent immunosuppressive and immunostimulatory activities. These findings suggest the compound's potential use in immune-related therapies and research (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Anti-Inflammatory Activity

Bhor and Sable (2022) explored benzimidazole derivatives, including structures related to this compound, for their anti-inflammatory properties. These compounds demonstrated significant activity, indicating their potential in anti-inflammatory drug development (Bhor & Sable, 2022).

Propiedades

IUPAC Name |

(3Z)-3-(1-hydroxyethylidene)pyrimido[1,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,16H,1H3/b8-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBOFSMMIBOILU-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=NC2=NC3=CC=CC=C3N2C1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/1\C=NC2=NC3=CC=CC=C3N2C1=O)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2687691.png)

![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2687698.png)

![2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl](/img/structure/B2687699.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687700.png)

![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2687708.png)